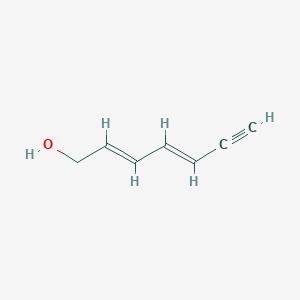

(2E,4E)-2,4-Heptadien-6-yn-1-ol

Descripción

(2E,4E)-2,4-Heptadien-6-yn-1-ol (CAS: 17098-71-4) is a conjugated enynol with the molecular formula C₇H₈O. Its structure features two trans-conjugated double bonds (C2–C3 and C4–C5) and a terminal alkyne at C6–C7, combined with a hydroxyl group at C1.

Propiedades

Número CAS |

17098-71-4 |

|---|---|

Fórmula molecular |

C7H8O |

Peso molecular |

108.14 g/mol |

Nombre IUPAC |

(2E,4E)-hepta-2,4-dien-6-yn-1-ol |

InChI |

InChI=1S/C7H8O/c1-2-3-4-5-6-7-8/h1,3-6,8H,7H2/b4-3+,6-5+ |

Clave InChI |

NAGGDXNHDQXVTI-VNKDHWASSA-N |

SMILES |

C#CC=CC=CCO |

SMILES isomérico |

C#C/C=C/C=C/CO |

SMILES canónico |

C#CC=CC=CCO |

Sinónimos |

(2E,4E)-2,4-Heptadien-6-yn-1-ol |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogues

a) (E,E)-2,4-Hexadien-1-ol (CAS: 17102-64-6)

- Formula : C₆H₁₀O

- Key Differences : Shorter carbon chain (C6 vs. C7) and absence of the terminal alkyne.

- Properties: Molecular weight: 98.14 g/mol . Applications: Used in flavor/fragrance industries due to its role in walnut aroma profiles .

b) (2E,4E)-Hexa-2,4-dien-1-ol (CHEM019585)

- Classification : Medium-chain primary fatty alcohol.

- Biological Relevance : Demonstrates lower cytotoxicity compared to alkyne-containing analogues, as seen in NCTC 2544 cell studies .

c) (Z,E)-2-Octen-4-yn-1-ol

- Formula : C₈H₁₂O

- Key Differences: Longer chain (C8), alkyne at C4–C5, and non-conjugated double bonds.

- Reactivity : Undergoes rapid isomerization in superbasic media (e.g., NaEDA/EDA), forming (E,Z)-isomers. IR spectra show distinct C≡C stretches at 2209 cm⁻¹ .

Functional Group Comparisons

Physicochemical Properties

Métodos De Preparación

Mechanism and Ligand Design

Palladium-catalyzed carbostannylation enables the simultaneous formation of C–C and C–Sn bonds, providing a route to conjugated alkenylstannanes. In the context of (2E,4E)-2,4-Heptadien-6-yn-1-ol, this method employs alkynylstannanes and terminal alkynes under Pd(0) catalysis. Key findings include:

Table 1: Representative Conditions for Pd-Catalyzed Synthesis

Post-Synthetic Modifications

The alkenylstannane intermediates undergo further transformations:

-

Cross-coupling : Stille coupling with aryl halides introduces aromatic groups (e.g., 4-nitrophenyl).

-

Iododestannylation : Treatment with I₂ yields (Z)-1-iodo-4-phenyl-1-buten-3-yne.

Hydrozirconation-Hydrostannation Sequences

Stepwise Metallation and Coupling

This method leverages the regioselective addition of zirconocene and stannane reagents to alkynes:

-

Hydrozirconation : Cp₂ZrHCl adds to terminal alkynes, forming vinylzirconium intermediates.

-

Transmetallation : Quenching with tributyltin chloride yields alkenylstannanes.

-

Pd-Catalyzed Cross-Coupling : Reaction with propargyl alcohols under Suzuki-Miyaura conditions constructs the dienynol backbone.

Table 2: Hydrozirconation-Stannation Parameters

Stereochemical Control

The (E,E)-configuration arises from syn-addition during hydrozirconation and retention of geometry during transmetallation.

Double Elimination Reactions

β-Acetoxy Sulfone Elimination

β-Acetoxy sulfones undergo base-mediated elimination to form conjugated dienynes:

Table 3: Elimination Reaction Optimization

| Substrate | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| β-Acetoxy sulfone | DBU | THF | 60°C | 82% | |

| Protected dienynol | K₂CO₃ | DMF | 80°C | 68% |

Oxidative Rearrangement of Allenols

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (2E,4E)-2,4-Heptadien-6-yn-1-ol, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound’s synthesis typically involves Sonogashira coupling or alkyne hydration followed by Wittig olefination to install the conjugated diene and terminal alkyne moieties. Key factors include solvent polarity (e.g., THF vs. DMF) and temperature control (0–25°C) to preserve the (E,E)-configuration . For example, using palladium catalysts with bulky ligands (e.g., P(t-Bu)₃) minimizes undesired isomerization. Confirm stereochemistry via NOESY or X-ray crystallography .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for this compound?

- Methodological Answer : Discrepancies between experimental H NMR chemical shifts (e.g., δ 5.8–6.2 ppm for conjugated dienes) and DFT-predicted values may arise from solvent effects or dynamic conformational averaging. Cross-validate using 2D NMR (COSY, HSQC) and gas-phase computational models (e.g., Gaussian with B3LYP/6-31G* basis set). Adjust for solvent polarity in simulations using PCM (Polarizable Continuum Model) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Due to its terminal alkyne group, the compound is prone to exothermic polymerization under heat or light. Use inert atmosphere (N₂/Ar) during synthesis and storage. Personal protective equipment (PPE) should include nitrile gloves, P95 respirators for aerosol protection, and flame-resistant lab coats. Refer to NIST safety protocols for handling unsaturated alcohols .

Advanced Research Questions

Q. How can regioselectivity be controlled in cycloaddition reactions involving this compound?

- Methodological Answer : The conjugated diene and alkyne groups enable Diels-Alder or [2+2] cycloadditions. To favor 6-endo over 7-exo pathways in iodocyclization, use Lewis acids like BF₃·OEt₂ to stabilize transition states. Monitor reaction progress via in-situ IR spectroscopy (C≡C stretch at ~2100 cm⁻¹) and optimize solvent polarity (e.g., dichloromethane vs. acetonitrile) .

Q. What strategies mitigate oxidative degradation during catalytic applications of this compound?

- Methodological Answer : Oxidative instability (e.g., aldehyde formation via C-OH oxidation) can be minimized by adding radical scavengers (TEMPO) or using low-oxygen reaction setups. Redox-active metal catalysts (e.g., Ru complexes) with chelating ligands (bipyridine) reduce side reactions. Characterize degradation products via GC-MS or HPLC-UV .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The alkyne’s electron-deficient nature (due to conjugation with dienes) enhances reactivity in Sonogashira couplings. Steric hindrance from the diene moiety can be countered by using PdCl₂(PPh₃)₂ with CuI co-catalysts. Compare turnover frequencies (TOF) under varying electronic conditions (e.g., electron-rich aryl iodides vs. bromides) .

Critical Analysis of Contradictions

- Stereochemical Assignments : Discrepancies in literature about diene geometry (E vs. Z) often stem from inadequate NOESY data. Use high-field NMR (≥500 MHz) and X-ray crystallography for unambiguous assignments .

- Reactivity in Protic Solvents : Conflicting reports on alkyne stability in methanol vs. ethanol may relate to trace metal impurities. Pre-distill solvents and use chelating agents (EDTA) to standardize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.